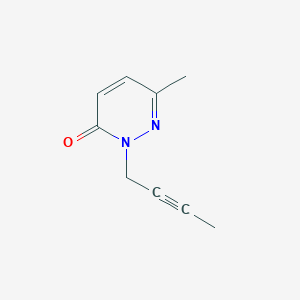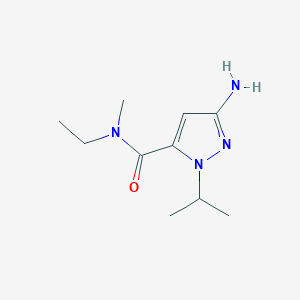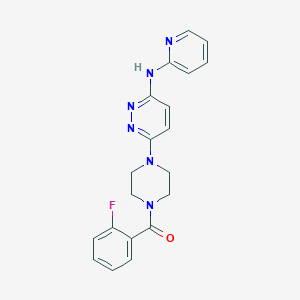![molecular formula C16H14ClF3N2O3S B2383339 2-{[(4-Chlorphenyl)sulfonyl]amino}-N-[3-(Trifluormethyl)phenyl]propanamid CAS No. 1008261-45-7](/img/structure/B2383339.png)
2-{[(4-Chlorphenyl)sulfonyl]amino}-N-[3-(Trifluormethyl)phenyl]propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with the molecular formula C16H14ClF3N2O3S . It contains several functional groups, including a sulfonyl group attached to a 4-chlorophenyl ring, an amide group, and a trifluoromethyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The presence of a sulfonyl group, an amide group, and a trifluoromethyl group attached to phenyl rings suggests that this compound may exhibit significant resonance stabilization, which could impact its reactivity and stability .Wirkmechanismus
2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is a prodrug, which means that it is inactive until it is metabolized by the body into its active form, SN-38. SN-38 is an inhibitor of topoisomerase I, an enzyme that is involved in DNA replication. SN-38 binds to topoisomerase I and prevents it from unwinding DNA, leading to the formation of DNA breaks. This leads to DNA damage, apoptosis, and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has been found to inhibit the growth of tumor cells by inducing DNA damage, apoptosis, and cell cycle arrest. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to inhibit the growth of new blood vessels, which can inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages for use in laboratory experiments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is a prodrug, so it is inactive until it is metabolized by the body, making it a safe and effective drug for use in laboratory experiments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to be an effective inhibitor of topoisomerase I and has been found to induce apoptosis and cell cycle arrest in cancer cells. However, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide can also have toxic side effects, including myelosuppression, nausea, and vomiting.
Zukünftige Richtungen
There are several potential future directions for the use of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could potentially be used in combination with other chemotherapeutic agents to increase its efficacy. Additionally, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could be used in combination with targeted therapies or immunotherapies to improve the efficacy of cancer treatments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could also be used in combination with other drugs to reduce the side effects associated with its use. Finally, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could be used in combination with other drugs to reduce the risk of drug resistance.
Synthesemethoden
2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is synthesized from a combination of 4-chlorophenyl sulfonyl chloride and N-(3-trifluoromethylphenyl)propanamide in the presence of potassium carbonate. The reaction is carried out in an aqueous solution of dimethyl sulfoxide (DMSO) at a temperature of 40-50°C. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The crude product is purified by recrystallization from ethyl acetate and methanol.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-1-Aktivität
Kasralikar et al. berichteten über eine Reihe neuartiger Indolyl- und Oxochromenylxanthenonderivate und führten Molekül-Docking-Studien durch, um ihr Anti-HIV-1-Potenzial zu bewerten . Obwohl die spezifische Verbindung in diesem Zusammenhang nicht direkt untersucht wurde, deuten ihre strukturellen Merkmale darauf hin, dass sie als potenzieller Anti-HIV-Wirkstoff weiter untersucht werden könnte. Weitere experimentelle Untersuchungen sind erforderlich, um ihre Wirksamkeit zu validieren.
Anwendungen in der Materialwissenschaft
Angesichts seiner einzigartigen Struktur könnte die Verbindung Anwendungen in der Materialwissenschaft finden. Forscher könnten ihre Verwendung als Baustein für die Entwicklung funktionaler Materialien wie Polymere oder supramolekularer Baugruppen untersuchen.
Zögern Sie nicht, weitere Wege basierend auf den Eigenschaften der Verbindung und Ihren spezifischen Forschungsinteressen zu erforschen! 🌟
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-10(22-26(24,25)14-7-5-12(17)6-8-14)15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-10,22H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLMJDYVCQYFRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)


![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)



![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)
![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)


